molecular formula C24H15Cl2N3O3S B11146586 (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11146586
M. Wt: 496.4 g/mol
InChI Key: SJEUOWFTZHMAGM-CIAFOILYSA-N
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Description

The compound (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes a furan ring, a thiazolo-triazine core, and multiple aromatic substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo-triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, furan derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or other functional groups.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include other furan and thiazolo-triazine derivatives, such as:

  • Dichloroaniline : Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
  • Steviol glycosides : Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.

Uniqueness

The uniqueness of (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its complex structure, which combines multiple aromatic rings and heterocyclic components. This structural complexity provides unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H15Cl2N3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

(2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H15Cl2N3O3S/c1-13-2-4-14(5-3-13)10-19-22(30)27-24-29(28-19)23(31)21(33-24)12-16-7-9-20(32-16)17-11-15(25)6-8-18(17)26/h2-9,11-12H,10H2,1H3/b21-12+

InChI Key

SJEUOWFTZHMAGM-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=NC2=O

Origin of Product

United States

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